molecular formula C15H18N2O2 B2411011 N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2202365-67-9

N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2411011
CAS No.: 2202365-67-9
M. Wt: 258.321
InChI Key: YAUASOVNOPEMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Alkylated derivatives at the indole nitrogen.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-14(18)16(3)10-15(19)17-9-11(2)12-7-5-6-8-13(12)17/h4-8,11H,1,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUASOVNOPEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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